molecular formula C22H24ClF2N3O2S B2844203 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1327562-98-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

Cat. No. B2844203
CAS RN: 1327562-98-0
M. Wt: 467.96
InChI Key: YLKDKJQSESGMJL-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H24ClF2N3O2S and its molecular weight is 467.96. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride. For instance, compounds exhibiting anti-anoxic activity have been synthesized, exploring the structure-activity relationships and the impact of substituents on their biological activities (Ohkubo et al., 1995). Additionally, research on the synthesis of benzothiazole derivatives provides insights into methodologies that may be applicable to the compound of interest, highlighting the importance of specific functional groups in determining the activity and solubility of these molecules (Miao et al., 2015).

Biological and Pharmacological Screening

Derivatives of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride have been evaluated for a variety of biological activities. For example, certain derivatives have been assessed for antimicrobial and antifungal activities, with some showing promise in these areas (Velupillai et al., 2015). Furthermore, studies have explored the anticancer potential of related compounds, investigating their effects on various cancer cell lines and providing insights into their mechanisms of action (Ji et al., 2018).

Mechanistic Insights and Molecular Interactions

Research has also focused on understanding the molecular interactions and mechanisms underlying the biological activities of these compounds. Studies on the crystal structure and interaction with biological targets offer valuable information on how these molecules exert their effects at the molecular level (Cano et al., 2013). Additionally, investigations into the synthesis of related compounds provide a basis for the design of new molecules with enhanced activities and selectivities (Engman, 1991).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S.ClH/c23-17-14-18(24)21-19(15-17)30-22(25-21)27(9-8-26-10-12-29-13-11-26)20(28)7-6-16-4-2-1-3-5-16;/h1-5,14-15H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKDKJQSESGMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

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